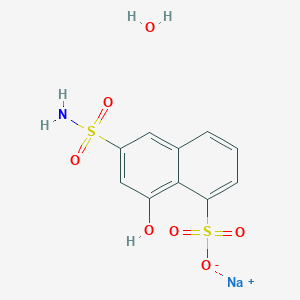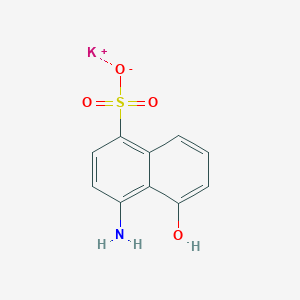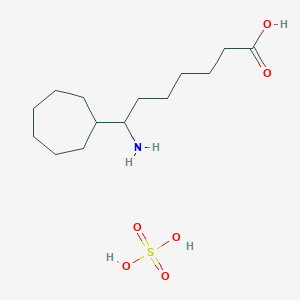
4-(benzoylamino)hexanoic acid
Übersicht
Beschreibung
4-(Benzoylamino)hexanoic acid, also known as BHA, is an organic compound that has gained attention in scientific research due to its potential applications in various fields. BHA is a derivative of the amino acid lysine and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
4-(benzoylamino)hexanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-(benzoylamino)hexanoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for conditions such as arthritis and cardiovascular disease. 4-(benzoylamino)hexanoic acid has also been studied for its potential use as an antibiotic and as a drug delivery system.
In agriculture, 4-(benzoylamino)hexanoic acid has been shown to have antimicrobial properties, making it a potential natural preservative for food and agricultural products. 4-(benzoylamino)hexanoic acid has also been studied for its potential use as a growth promoter for plants.
In materials science, 4-(benzoylamino)hexanoic acid has been studied for its potential use as a polymer additive and as a corrosion inhibitor.
Wirkmechanismus
4-(benzoylamino)hexanoic acid's mechanism of action is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. 4-(benzoylamino)hexanoic acid has also been shown to inhibit the activity of enzymes involved in inflammation and to modulate the immune response.
Biochemical and Physiological Effects:
4-(benzoylamino)hexanoic acid has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity. 4-(benzoylamino)hexanoic acid has also been shown to modulate the immune response and to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(benzoylamino)hexanoic acid's advantages for lab experiments include its low toxicity and its ability to scavenge free radicals and inhibit the production of reactive oxygen species. However, 4-(benzoylamino)hexanoic acid's limitations include its potential to interfere with the activity of enzymes involved in metabolism and its potential to interact with other compounds in complex mixtures.
Zukünftige Richtungen
For 4-(benzoylamino)hexanoic acid research include further studies on its potential therapeutic applications, its antimicrobial properties, and its potential use as a natural preservative and growth promoter in agriculture. 4-(benzoylamino)hexanoic acid's potential as a polymer additive and corrosion inhibitor should also be further explored. Additionally, studies on the safety and toxicity of 4-(benzoylamino)hexanoic acid should be conducted to determine its suitability for various applications.
In conclusion, 4-(benzoylamino)hexanoic acid is a compound with potential applications in various fields, including medicine, agriculture, and materials science. Its mechanism of action and biochemical and physiological effects are still being studied, and its advantages and limitations for lab experiments should be carefully considered. Future research on 4-(benzoylamino)hexanoic acid should focus on its potential therapeutic applications, its antimicrobial properties, and its potential use in agriculture and materials science.
Eigenschaften
IUPAC Name |
4-benzamidohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-11(8-9-12(15)16)14-13(17)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXUYXKGGLOADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzamidohexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834336.png)

![4-{[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy}-2(1H)-quinolinone](/img/structure/B3834347.png)
![7-(allyloxy)-4,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B3834355.png)
![4-[(2,5-dimethylphenyl)amino]-4-oxo-2-(1-phenylethyl)butanoic acid](/img/structure/B3834378.png)




![4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B3834410.png)
![6,7-dihydro-1-benzothiophen-4(5H)-one O-[2-(dimethylamino)ethyl]oxime hydrochloride](/img/structure/B3834419.png)
![{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid](/img/structure/B3834423.png)

